molecular formula C7H14O B13530077 (2S)-Hept-3-EN-2-OL

(2S)-Hept-3-EN-2-OL

Cat. No.: B13530077
M. Wt: 114.19 g/mol
InChI Key: BOEWENCXVIMZRU-XPPMVYLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-Hept-3-EN-2-OL: is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration. It is commonly found in various natural sources and is used in the synthesis of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (2S)-Hept-3-EN-2-OL involves the Grignard reaction. This process typically starts with the reaction of a Grignard reagent, such as ethylmagnesium bromide, with an appropriate aldehyde or ketone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of hept-3-yne. This two-step process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-Hept-3-EN-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: Hept-3-en-2-one or hept-3-enal.

    Reduction: Heptan-2-ol.

    Substitution: 2-chlorohept-3-ene.

Scientific Research Applications

Chemistry: (2S)-Hept-3-EN-2-OL is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors. Its unique structure makes it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential pheromonal activity in insects. It is used in experiments to understand chemical communication and behavior in various species.

Medicine: While not widely used in medicine, this compound is investigated for its potential antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.

Industry: In the fragrance and flavor industry, this compound is a key ingredient in the formulation of perfumes and food additives. Its pleasant aroma and flavor profile make it a popular choice for enhancing sensory experiences.

Mechanism of Action

The mechanism of action of (2S)-Hept-3-EN-2-OL varies depending on its application. In biological systems, it may interact with olfactory receptors, triggering specific behavioral responses in insects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    (2R)-Hept-3-EN-2-OL: The enantiomer of (2S)-Hept-3-EN-2-OL, differing only in the spatial arrangement of atoms around the chiral center.

    Hept-3-EN-2-one: A ketone with a similar carbon skeleton but different functional group.

    Hept-3-EN-2-al: An aldehyde with a similar structure but different functional group.

Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct olfactory and chemical properties. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in the synthesis of enantiomerically pure compounds for fragrances and flavors.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E,2S)-hept-3-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h5-8H,3-4H2,1-2H3/b6-5+/t7-/m0/s1

InChI Key

BOEWENCXVIMZRU-XPPMVYLVSA-N

Isomeric SMILES

CCC/C=C/[C@H](C)O

Canonical SMILES

CCCC=CC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.